molecular formula C16H15N3O2S B2756864 N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide CAS No. 1226440-61-4

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide

Cat. No. B2756864
CAS RN: 1226440-61-4
M. Wt: 313.38
InChI Key: KZLRULKMSHRHEH-UHFFFAOYSA-N
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Description

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide is a chemical compound that belongs to the class of pyrazolyl thiophene carboxamides. This compound has been studied for its potential applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Antidepressant Activity

A series of thiophene-based pyrazolines, closely related to the structure of N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide, have been synthesized and evaluated for their antidepressant activity. Notably, a derivative exhibited significant reduction in immobility time in both forced swimming and tail suspension tests at a 10 mg/kg dose level, comparable to the standard Imipramine, without affecting baseline locomotion. This suggests potential therapeutic utility as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial Activity

Another research focus on derivatives of N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide includes their antimicrobial properties. Specifically, certain thiophene-based pyrazoles and isoxazoles were synthesized and showed potential antibacterial and antifungal activities. These compounds were effective against B. subtilis and A. niger, highlighting their promise as antimicrobial agents (Sowmya et al., 2018).

Molecular Docking Studies

Molecular docking studies of thiophene-based pyrazolines-carboxamides have shown good binding affinity towards monoamine oxidase A (MAO-A) over MAO-B, which is a target for the treatment of depression. This suggests a mechanistic basis for the observed antidepressant effects of these molecules, offering insights into their potential as antidepressant therapies (Mathew, Suresh, Anbazhagan, & Dev, 2016).

DNA/Protein Interaction and Cytotoxicity

Studies have also explored the interaction of certain compounds with biological macromolecules and their cytotoxic effects on cancer cells. For instance, Ni(II) complexes, involving a similar pyrazole structure, have been synthesized and characterized, demonstrating their ability to bind to DNA and proteins through non-covalent interactions. Preliminary cytotoxicity assessments indicated reasonable cytotoxic effects against various cell lines, suggesting potential applications in cancer therapy (Yu et al., 2017).

properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-8-7-19-15(17-16(21)13-6-9-22-11-13)10-14(18-19)12-4-2-1-3-5-12/h1-6,9-11,20H,7-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLRULKMSHRHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CSC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide

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